molecular formula C9H15NO3 B038019 2-Ethyl-2-(prop-2-enoylamino)butanoic acid CAS No. 111818-56-5

2-Ethyl-2-(prop-2-enoylamino)butanoic acid

Cat. No. B038019
CAS RN: 111818-56-5
M. Wt: 185.22 g/mol
InChI Key: NAEQEWFCTSEGED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-2-(prop-2-enoylamino)butanoic acid, also known as EPB or DL-2-(2-ethylhexanoylamino)-2-(prop-2-enoylamino)butanoic acid, is a synthetic amino acid that is commonly used in scientific research. It was first synthesized in the 1980s and has since been used in a wide range of studies due to its unique properties and effects on the body.

Mechanism Of Action

2-Ethyl-2-(prop-2-enoylamino)butanoic acid works by activating the mammalian target of rapamycin (mTOR) pathway, which is responsible for regulating protein synthesis and cell growth. It also increases the activity of certain enzymes involved in the breakdown of fats and carbohydrates, leading to increased energy expenditure and weight loss.
Biochemical and physiological effects:
2-Ethyl-2-(prop-2-enoylamino)butanoic acid has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase muscle protein synthesis and promote muscle growth, as well as to improve insulin sensitivity and glucose metabolism. Additionally, 2-Ethyl-2-(prop-2-enoylamino)butanoic acid has been shown to have neuroprotective effects, potentially reducing the risk of neurological disorders such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

2-Ethyl-2-(prop-2-enoylamino)butanoic acid has a number of advantages for use in lab experiments, including its ability to mimic the effects of certain amino acids in the body and its relatively low toxicity. However, it can be difficult and time-consuming to synthesize, and its effects on the body can be complex and difficult to study.

Future Directions

There are a number of potential future directions for research involving 2-Ethyl-2-(prop-2-enoylamino)butanoic acid. One area of interest is its potential use in treating conditions such as obesity and diabetes, as well as its neuroprotective effects. Additionally, further research is needed to fully understand the mechanisms of action of 2-Ethyl-2-(prop-2-enoylamino)butanoic acid and its effects on the body, as well as to develop more efficient and cost-effective synthesis methods.

Synthesis Methods

2-Ethyl-2-(prop-2-enoylamino)butanoic acid can be synthesized through a multistep process involving the reaction of various chemicals and reagents. The most common method involves the reaction of 2-ethylhexanoyl chloride with L-glutamine, followed by the addition of acryloyl chloride and triethylamine. The resulting product is then purified through a series of chromatography and recrystallization steps.

Scientific Research Applications

2-Ethyl-2-(prop-2-enoylamino)butanoic acid has been widely used in scientific research due to its ability to mimic the effects of certain amino acids in the body. It has been shown to stimulate protein synthesis and promote muscle growth, making it a popular supplement for athletes and bodybuilders. Additionally, 2-Ethyl-2-(prop-2-enoylamino)butanoic acid has been studied for its potential use in treating conditions such as obesity and diabetes, as well as for its neuroprotective effects.

properties

CAS RN

111818-56-5

Product Name

2-Ethyl-2-(prop-2-enoylamino)butanoic acid

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

2-ethyl-2-(prop-2-enoylamino)butanoic acid

InChI

InChI=1S/C9H15NO3/c1-4-7(11)10-9(5-2,6-3)8(12)13/h4H,1,5-6H2,2-3H3,(H,10,11)(H,12,13)

InChI Key

NAEQEWFCTSEGED-UHFFFAOYSA-N

SMILES

CCC(CC)(C(=O)O)NC(=O)C=C

Canonical SMILES

CCC(CC)(C(=O)O)NC(=O)C=C

synonyms

Butanoic acid, 2-ethyl-2-[(1-oxo-2-propenyl)amino]- (9CI)

Origin of Product

United States

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